REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][C:4]=1[CH2:5][C:6]#N.[H-].[Na+].[CH3:15]I.O.C[N:19]([CH3:22])C=O>>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][C:4]=1[C:5]([C:22]#[N:19])([CH3:15])[CH3:6] |f:1.2|
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
COC1=C(CC#N)C=C(C=C1)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
(external cooling)
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature for 21/2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Addition to a
|
Type
|
FILTRATION
|
Details
|
large excess of ice and filtration
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
CUSTOM
|
Details
|
after drying 49 g (92%) buff solid which
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C(C)(C)C#N)C=C(C=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |